
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound may exhibit unique properties due to its specific functional groups and molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and a suitable ketone or aldehyde.
Condensation Reaction: The amino group of 2-aminobenzamide reacts with the carbonyl group of the ketone or aldehyde under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)propionamide: Similar structure with a propionamide group.
Uniqueness
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
656261-16-4 |
|---|---|
Fórmula molecular |
C18H21N3O2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(1-amino-2-oxopentyl)-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-2-5-16(22)17(20)12-8-10-13(11-9-12)18(23)21-15-7-4-3-6-14(15)19/h3-4,6-11,17H,2,5,19-20H2,1H3,(H,21,23) |
Clave InChI |
TYGYHWUWMBEEES-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


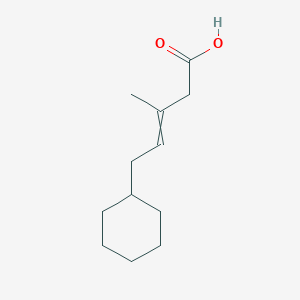



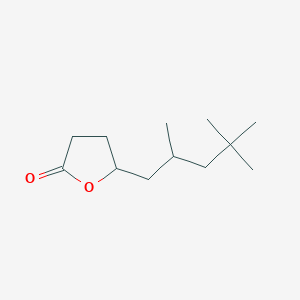
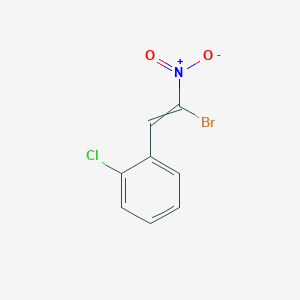
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
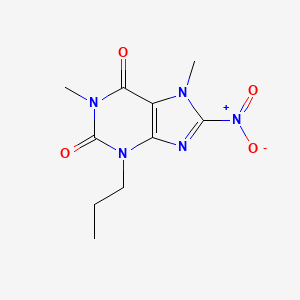
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
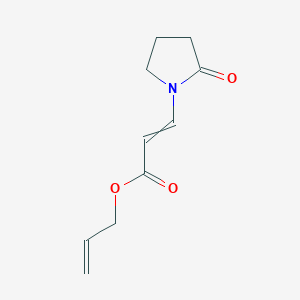

![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)

